molecular formula C10H7F5N2O3 B2830929 1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea CAS No. 321944-49-4

1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea

Cat. No.: B2830929
CAS No.: 321944-49-4
M. Wt: 298.169
InChI Key: UYLVXXQCYBKKGO-UHFFFAOYSA-N
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Description

1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea is a synthetic organic compound characterized by the presence of difluoromethoxy and trifluoroacetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea typically involves the reaction of 2-(difluoromethoxy)aniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-(difluoromethoxy)aniline+trifluoroacetic anhydrideThis compound\text{2-(difluoromethoxy)aniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 2-(difluoromethoxy)aniline+trifluoroacetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing the difluoromethoxy group with a thiol group yields a thiol-substituted derivative.

    Hydrolysis: The major products are 2-(difluoromethoxy)aniline and trifluoroacetic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding due to its specific structural features.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural motifs are of interest for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and trifluoroacetamide groups can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, modulating their activity. The compound may also act as an inhibitor or activator of specific biochemical pathways, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)carbamoyl-2,2,2-trifluoroacetamide
  • N-(2-methoxyphenyl)carbamoyl-2,2,2-trifluoroacetamide
  • N-(2-nitrophenyl)carbamoyl-2,2,2-trifluoroacetamide

Uniqueness

1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea is unique due to the presence of both difluoromethoxy and trifluoroacetamide groups. These functional groups confer distinct chemical and physical properties, such as increased lipophilicity and stability, which are not observed in similar compounds with different substituents.

Properties

IUPAC Name

N-[[2-(difluoromethoxy)phenyl]carbamoyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5N2O3/c11-8(12)20-6-4-2-1-3-5(6)16-9(19)17-7(18)10(13,14)15/h1-4,8H,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLVXXQCYBKKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC(=O)C(F)(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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